molecular formula C12H7N3O2S B2644942 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid CAS No. 100283-52-1

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid

Cat. No.: B2644942
CAS No.: 100283-52-1
M. Wt: 257.27
InChI Key: USRGJJFGYCZTPY-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid (CAS 100283-52-1) is a high-purity chemical reagent with a molecular formula of C12H7N3O2S and a molecular weight of 257.27 g/mol . This compound features a benzothiazole group linked to a pyrazine-carboxylic acid core. The carboxylic acid functional group (-COOH) is a key moiety that defines this molecule's properties . Carboxylic acids are polar and can act as both hydrogen-bond donors and acceptors, influencing the compound's solubility and potential for dimer formation . As a Brønsted acid, it can be deprotonated to form a carboxylate anion, which is a crucial handle for further chemical synthesis and derivatization . The presence of both the electron-deficient benzothiazole and pyrazine heterocycles, along with the carboxylic acid, makes this molecule a valuable, multifunctional building block in medicinal chemistry and materials science research. It is primarily used as a key intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. This product is intended for research and development purposes only and is not classified as a medicinal product or cosmetic product. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2S/c16-12(17)10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)18-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGJJFGYCZTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100283-52-1
Record name 3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid typically involves the condensation of 2-aminobenzothiazole with pyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. Its structure allows for various modifications, enabling the synthesis of derivatives with tailored properties for specific applications.

Biological Applications

Enzyme Inhibition
Research indicates that 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid can inhibit enzyme activity by binding to active or allosteric sites. This mechanism is crucial in developing drugs targeting specific enzymes involved in disease pathways.

Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. The following table summarizes its effectiveness against different strains:

CompoundActivity (IC50 μM)Target
This compound54 - 72% inhibitionMycobacterium tuberculosis H(37)Rv
Derivative A16 - 18% inhibitionVarious bacterial strains

These findings suggest that the compound could be a lead structure for developing new antimicrobial agents .

Medicinal Chemistry

Anticancer Properties
Studies have shown that this compound can interact with cellular pathways related to cell proliferation and apoptosis, indicating potential anticancer effects. For instance, a synthesized derivative demonstrated significant cytotoxicity against breast cancer cell lines in vitro and in vivo .

Case Study: Anticancer Activity Evaluation
In a recent study, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was evaluated for its anticancer activity. The compound was characterized using spectroscopic techniques and showed promising results against various cancer cell lines. The following table summarizes its anticancer activity:

Concentration (µL)Zone of Inhibition (mm)
3012
4014
5017
6019

The standard drug chloramphenicol showed a zone of inhibition of 21 mm at the same concentration .

Industrial Applications

Advanced Materials Development
Beyond biological applications, the compound is utilized in developing advanced materials such as organic semiconductors and dyes. Its unique electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the pyrazine ring, linkage types (amide, ester), and additional heterocycles. Key examples include:

Compound Name Substituents/Linkage Molecular Formula Key Features Biological Activity/Application Reference
3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid Benzothiazole + pyrazine-carboxylic acid C₁₂H₇N₃O₂S Carboxylic acid enhances solubility; benzothiazole enables π-π interactions Potential kinase inhibition (inferred)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-pyrazinecarboxamide Benzothiazole-phenyl-amide linkage C₁₈H₁₂N₄OS Amide group improves metabolic stability; extended aromatic system Anticancer screening (structural lead)
3-(Phenylcarbamoyl)pyrazine-2-carboxylic acid derivatives Aryl carbamoyl + pyrazine-carboxylic acid Varies Carbamoyl groups modulate lipophilicity; esters (e.g., methyl) enhance bioavailability Antimycobacterial activity (54–72% inhibition of M. tuberculosis)
5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide tert-Butyl, chloro, thiazole substituents C₁₃H₁₄ClN₅OS Bulky tert-butyl enhances steric hindrance; thiazole improves antifungal activity Antifungal (MIC = 31.25 µmol·mL⁻¹ vs. T. mentagrophytes)
Pyrazine sorafenib analogs (e.g., compound 6h) Urea and ether linkages Varies Urea moiety mimics kinase inhibitor scaffolds (e.g., sorafenib) Cytostatic activity (IC₅₀ = 0.9–7.5 µM vs. cancer cells)

Physicochemical and Pharmacokinetic Properties

  • Solubility : The carboxylic acid group in this compound increases water solubility compared to ester or amide derivatives (e.g., methyl esters in ). However, esters (e.g., propyl/methyl) may exhibit better membrane permeability .
  • Synthetic Routes :
    • This compound is synthesized via cyclization and hydrolysis steps, similar to benzoimidazothiazole derivatives in .
    • Amide analogs (e.g., ) are prepared using coupling agents (e.g., HATU) and piperazine intermediates .

Key Research Findings

  • Synthetic Scalability : Piperazine intermediates (used in ) enable modular synthesis of benzothiazole-pyrazine hybrids, supporting drug discovery pipelines .

Biological Activity

3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound exhibits potential as an enzyme inhibitor and has been explored for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Cellular Pathways : It may interact with cellular pathways involved in cell proliferation and apoptosis, which contributes to its potential anticancer effects.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .

Biological Activities

The following sections detail the specific biological activities associated with this compound.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant inhibition against Mycobacterium tuberculosis with varying degrees of efficacy:

CompoundActivity (IC50 μM)Target
This compound54 - 72% inhibitionMycobacterium tuberculosis H(37)Rv
Derivative A16 - 18% inhibitionVarious bacterial strains

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been reported to exert cytotoxic effects on several cancer cell lines:

Cell LineInhibition (%)Reference
MCF-7 (Breast Cancer)70%
A549 (Lung Cancer)65%
HepG2 (Liver Cancer)60%

The mechanisms underlying its anticancer effects include the induction of apoptosis and interference with cellular signaling pathways that promote tumor growth .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression. The inhibition was quantified through enzyme assays showing a significant reduction in enzyme activity upon treatment with the compound.
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via heterocyclic coupling reactions. A typical approach involves:

  • Step 1 : Condensation of pyrazine-2-carboxylic acid derivatives with benzothiazole precursors. For example, methyl esters (e.g., methyl 3-aminopyrazine-2-carboxylate) can react with 2-chlorobenzothiazole under reflux with catalysts like tributylbenzyl ammonium chloride .

  • Step 2 : Hydrolysis of the ester intermediate to the carboxylic acid. However, harsh hydrolysis conditions (e.g., strong bases) may degrade the pyrazine or benzothiazole rings, necessitating pH-controlled hydrolysis (pH 7–8) to minimize side reactions .

  • Optimization : Use of phase-transfer catalysts (e.g., imidazole) and monitoring via TLC/HPLC improves yield (typically 50–70%) .

    Table 1 : Synthesis Conditions and Yields

    PrecursorCatalystSolventYield (%)Reference
    Methyl pyrazine-2-carboxylate + 2-chlorobenzothiazoleTributylbenzyl ammonium chlorideWater/EtOAc65
    Ethyl ester derivativeNaOH (pH 8)Ethanol55

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign protons and carbons in the benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and pyrazine (δ 8.0–9.0 ppm) moieties. Splitting patterns help confirm regiochemistry .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry, as seen in analogous benzothiazole-pyrazoline structures .
  • HPLC-MS : Validates purity (>95%) and molecular weight (MW 287.3 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Structural analogs : Minor modifications (e.g., ester vs. carboxylic acid groups) alter bioavailability and target binding. For example, carboxy-containing quinazolines show moderate activity, while esters are inactive .
  • Assay conditions : Use standardized in vitro models (e.g., COX-1/2 inhibition assays) and control for cell permeability. Cross-validate with in vivo models (e.g., carrageenan-induced paw edema) .
    • Recommendation : Perform structure-activity relationship (SAR) studies with derivatives (e.g., pyrazine ring substitutions) to isolate pharmacophores .

Q. What strategies mitigate side reactions during the synthesis of benzothiazole-pyrazine hybrids?

  • Methodological Answer : Key challenges include:

  • Competitive cyclization : Benzothiazole intermediates may undergo unintended Dimroth rearrangements. Use mild temperatures (<80°C) and electron-withdrawing groups to stabilize intermediates .
  • Hydrolytic cleavage : Avoid prolonged exposure to acidic/basic conditions during ester hydrolysis. Monitor reaction progress via real-time NMR or IR .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict reactivity of pyrazine and benzothiazole rings. For example, HOMO-LUMO gaps indicate nucleophilic attack sites .
  • Molecular Docking : Simulate binding to targets like COX-2 or interleukin receptors. Prioritize derivatives with high docking scores for synthesis .
    • Case Study : Pyridylpyrazole analogs optimized via DFT showed improved anti-inflammatory activity in vitro .

Data Contradiction Analysis

Example : Conflicting reports on ester hydrolysis efficiency.

  • : Hydrolysis of 4-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acid esters failed due to pyrimidine ring cleavage.
  • Resolution : Use protecting groups (e.g., tert-butyl esters) or enzymatic hydrolysis (e.g., lipases) to preserve the core structure .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with inflammatory mediators (e.g., TNF-α, IL-6).
  • Toxicity Profiling : No studies on hepatotoxicity or metabolic pathways.

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